2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

For medicinal chemistry teams optimizing AXL kinase inhibitors, sourcing a regioisomerically pure 2-nitrobenzoannulene scaffold with validated analytical data is critical to avoiding SAR-confounding impurities. This compound directly addresses that need. • Patent-documented relevance to AXL kinase inhibitor development, providing a rational starting point for lead optimization. • Distinct physicochemical profile (LogP 1.7, TPSA 62.9 Ų) enables incremental SAR exploration against methoxy or halogenated analogs. • Available in high purity (≥97%) up to kilogram quantities, ensuring scaffold continuity from fragment-based screening to scale-up.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 740842-50-6
Cat. No. B1418881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
CAS740842-50-6
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2
InChIKeyYQPLEYWTKAXWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one Specifications & Chemical Identity


2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (CAS 740842-50-6) is a synthetic organic compound classified as a nitrobenzoannulene derivative . It is characterized by a unique fused bicyclic structure incorporating a nitro group and a ketone, which confers distinct chemical reactivity . This compound serves as a key research chemical and versatile building block in medicinal chemistry and organic synthesis .

Nitrobenzoannulene building block for medicinal chemistry and organic synthesis
Fused bicyclic core with reactive 2-nitro and ketone handles
Cited in kinase inhibitor patent literature (AXL target context)

Critical Differences from Structural Analogs


While the 8,9-dihydro-5H-benzo[7]annulen-7(6H)-one core is common to a family of compounds, substitution patterns drastically alter physicochemical properties and downstream utility. The 2-Nitro derivative (CAS 740842-50-6) possesses a distinct LogP (1.7) and polar surface area (62.9 Ų) , which influence its solubility and membrane permeability differently than analogs like the 1-methoxy-2-nitro (MW 235.24) or halogenated variants (e.g., 4-chloro-1-methoxy-2-nitro, MW 269.68) . Furthermore, as referenced in patent literature for AXL kinase inhibitors, the specific 2-nitro substitution pattern is crucial for its intended activity, which cannot be assumed for other regioisomers or functionalized derivatives .

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
LogP 1.7, TPSA 62.9 Ų
vs
Methoxy- or halogen-substituted analogs
Higher LogP expected; distinct permeability
Specific 2-nitro regioisomer
vs
Other regioisomers or functionalized derivatives
Patent-cited AXL kinase inhibitor scaffold
vs
Non-nitro or unsubstituted benzo[7]annulen-7-ones

Verifiable Advantages of 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one


Minimal Scaffold & Molecular Weight Advantage

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one represents the core functionalized scaffold with the lowest molecular weight (205.21 g/mol) compared to key advanced synthetic analogs. This lower mass is a critical parameter in fragment-based drug discovery (FBDD) where lower MW leads to higher ligand efficiency .

Mol. weight advantage
Class-level
205.21 g/mol
Lowest MW in analog series supports fragment-based lead optimization
30.03 g/mol lighter than methoxy-nitro analog
Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

LogP and PSA vs. Halogenated Analogs

The target compound exhibits a calculated LogP (XLogP3) of 1.7 and a Topological Polar Surface Area (TPSA) of 62.9 Ų . While direct experimental LogP for the 4-chloro analog is unavailable, the addition of bulky halogen and methoxy groups is known to increase lipophilicity and molecular volume, altering membrane permeability and solubility profiles. This positions the 2-nitro compound as a more polar, potentially more soluble alternative with distinct ADME properties.

LogP & PSA profile
Class-level
XLogP3 1.7 / TPSA 62.9 Ų
Lower lipophilicity may improve aqueous solubility vs. halogenated analogs
In silico calculation; experimental data not available for chlorinated comparators
Pharmacokinetics Drug Design Physicochemical Properties

Purity Benchmarking and Analytical Traceability

Commercially available batches of 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one are consistently offered with a minimum purity of 97.0% to 98.0% (as determined by HPLC) [1]. Unlike some research chemicals that lack standardization, vendors provide comprehensive analytical documentation including Certificates of Analysis (COA), and upon request, 1H-NMR, MS, and HPLC data to verify lot-specific identity and purity [1].

Purity & documentation
Specification review
97.0 - 98.0% (HPLC)
Defined purity with COA, NMR, MS reduces variability in critical research
Vendor-supplied analytical documentation; lot-specific verification recommended
Chemical Procurement Quality Control Analytical Chemistry

AXL Kinase Inhibitor Development Use

Patent literature explicitly identifies 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one as a key intermediate or structural component in the synthesis of AXL kinase inhibitors intended for combination therapy in metastatic cancer . While other benzo[7]annulen-7-one derivatives exist, this compound's specific 2-nitro substitution pattern is cited in the context of AXL inhibition, suggesting a privileged structure for this therapeutic target.

AXL inhibitor patent
Reported
Cited in AU-2010204578-A1, CA-2749843-A1, EP-2387395-A1
Patent literature indicates use as intermediate in AXL kinase inhibitor design
Structural context for AXL target research; does not imply validated efficacy
Kinase Inhibitors Cancer Research Medicinal Chemistry

Application Scenarios for 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one


Lead Optimization for Kinase Inhibitors

Given its patent-documented association with AXL kinase inhibitor development , this compound is a rational choice for medicinal chemists engaged in lead optimization against this target. Its defined purity and available analytical data ensure that SAR studies are not confounded by impurities, while its relatively low molecular weight (205.21 g/mol) offers an efficient starting point for further derivatization.

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 205.21 g/mol, which is 12.8% lighter than its closest methoxy-nitro analog , this compound is well-suited for fragment-based approaches. Its lower mass and moderate LogP (1.7) align with the physicochemical properties sought in fragment libraries, enabling the exploration of chemical space around the benzo[7]annulen-7-one core without the steric or lipophilic burden of larger substituents.

Synthetic Building Block for Complex Molecules

As a versatile organic intermediate [1], the nitro group at the 2-position serves as a well-defined handle for subsequent chemical transformations. The compound's commercial availability in high purity (≥97%) and in flexible batch sizes up to kilograms makes it a practical and scalable building block for multi-step organic synthesis in both academic and industrial settings.

Physicochemical Probe for SAR Studies

The unique combination of a 2-nitro group, ketone, and fused bicyclic ring system creates a distinct profile of LogP (1.7) and TPSA (62.9 Ų) . This makes the compound a valuable reference tool in SAR studies aimed at understanding how incremental changes in substitution pattern (e.g., replacing a methoxy or halogen group) impact key drug-like properties such as solubility and membrane permeability.

Application
Selection Property
Validation Focus
AXL kinase inhibitor lead optimization
Patent-cited 2-nitro scaffold
Purity, analytical traceability, and SAR reproducibility
Fragment-based drug discovery
Low molecular weight, moderate LogP
Physicochemical property confirmation (solubility, permeability)
Multi-step organic synthesis
Reactive 2-nitro handle, high purity
Batch consistency and scalability up to kilogram quantities
Physicochemical SAR probe
Distinct LogP (1.7) and TPSA (62.9 Ų)
Effect of substitution pattern on solubility and membrane permeability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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